molecular formula C10H12BrNO2 B12275089 (3r,4r)-4-(4-Bromophenoxy)tetrahydrofuran-3-amine

(3r,4r)-4-(4-Bromophenoxy)tetrahydrofuran-3-amine

Cat. No.: B12275089
M. Wt: 258.11 g/mol
InChI Key: GRTOEAAOPRPWSN-UHFFFAOYSA-N
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Description

(3r,4r)-4-(4-Bromophenoxy)tetrahydrofuran-3-amine is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
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Biological Activity

(3R,4R)-4-(4-Bromophenoxy)tetrahydrofuran-3-amine is a compound of interest in medicinal chemistry due to its unique chemical structure, which consists of a tetrahydrofuran ring with a bromophenoxy substituent and an amine group. This configuration suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

CxHyBrOzN\text{C}_x\text{H}_y\text{Br}\text{O}_z\text{N}

Where CC, HH, BrBr, OO, and NN represent carbon, hydrogen, bromine, oxygen, and nitrogen atoms respectively. The presence of the bromophenoxy group is particularly noteworthy as it may enhance the compound's biological activity through increased lipophilicity and potential hydrogen bonding interactions with biological macromolecules.

The mechanism of action of this compound is not fully elucidated but is hypothesized to involve:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity.
  • Inhibition/Activation of Pathways : It may influence biochemical pathways by acting as an inhibitor or activator of key enzymes involved in signal transduction or metabolism.

Interaction Studies

Preliminary studies have indicated that this compound exhibits binding affinity to various biological targets. Techniques such as surface plasmon resonance (SPR) and molecular docking studies have been employed to elucidate these interactions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameKey FeaturesBiological Activity Potential
(3R,4R)-4-(Phenoxy)tetrahydrofuran-3-amineNo bromine substituentPotentially lower than brominated variant
(3R,4S)-4-(Bromophenyl)tetrahydrofuran-3-aminesDifferent stereochemistryMay vary significantly
(2R,3S)-2-(Bromophenyl)tetrahydrofuranLacks amine functionalityDifferent applications

The unique combination of functional groups and stereochemistry in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

  • Antiviral Activity : Research has demonstrated that tetrahydrofuran derivatives can exhibit potent antiviral activity. For instance, modifications in the tetrahydrofuran ring structure have led to enhanced binding affinities for viral proteases, suggesting potential applications in treating viral infections .
  • Anticancer Properties : Some studies have explored the anticancer potential of related compounds. For example, tetrahydrofuran derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving receptor modulation .

Scientific Research Applications

Antithrombotic Agents

One of the prominent applications of (3R,4R)-4-(4-Bromophenoxy)tetrahydrofuran-3-amine is in the development of antithrombotic agents. The compound has been shown to exhibit inhibitory effects on Factor Xa, a critical enzyme in the coagulation cascade. This property makes it a potential candidate for treating conditions such as thrombosis and other cardiovascular diseases .

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its tetrahydrofuran ring structure is conducive to further modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been synthesized to explore their efficacy as opioid receptor antagonists, which could lead to novel pain management therapies .

Interaction with Biological Targets

Research has indicated that this compound interacts with specific biological targets, leading to modulation of signaling pathways. Studies utilizing [^35S]GTPγS assays have demonstrated its potential in altering receptor activity, which is crucial for understanding its pharmacodynamics and therapeutic potential .

Structure-Activity Relationship (SAR) Studies

The compound has been utilized in SAR studies to identify structural features that influence biological activity. By systematically modifying the bromophenoxy group or the tetrahydrofuran ring, researchers can assess how these changes affect potency and selectivity towards various receptors, particularly in the context of neuropharmacology .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Antithrombotic ActivityDemonstrated high potency against Factor Xa, suggesting therapeutic potential in anticoagulation therapy.
Opioid Receptor AntagonismIdentified as a promising lead compound for developing new analgesics with reduced side effects compared to existing opioids.
Structure-Activity RelationshipsShowed how modifications to the bromophenoxy group can enhance receptor binding affinity and selectivity.

Properties

IUPAC Name

4-(4-bromophenoxy)oxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTOEAAOPRPWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OC2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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